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molecular formula C7H11O2- B1212342 Cyclohexanecarboxylate CAS No. 3198-23-0

Cyclohexanecarboxylate

Cat. No. B1212342
M. Wt: 127.16 g/mol
InChI Key: NZNMSOFKMUBTKW-UHFFFAOYSA-M
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Patent
US09290490B2

Procedure details

(1R,2R)-2-(methylamino)-1-phenylpropan-1-ol (0.25 g, 1.50 mmol) was added to a solution of racemic trans-4-[1-(5-bromo-1,3-thiazol-2-yl)-1-hydroxyethyl]cyclohexanecarboxylic acid (500 mg, 1.50 mmol) and the resulting solution was stirred at room temperature overnight, at which point crystallization occurred. The resulting solid was collected by filtration and washed with 1:1 EtOAc:hexane. The resulting mother liquor was concentrated in vacuo and then isopropanol (3.5 mL) and (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol were added. The reaction was stirred overnight, at which point crystallization occurred. Then EtOAc (3 mL) was added and after 20 minutes, the solid was collected via filtration and the filter cake was washed with EtOAc and then dried under a nitrogen bag to afford (1S,2S)-1-hydroxy-N-methyl-1-phenylpropan-2-aminium trans-4-[(1R or 1S)-1-(5-bromo-1,3-thiazol-2-yl)-1-hydroxyethyl]cyclohexanecarboxylate as a white solid. MS ESI calc'd. for C12H17BrNO3S [M+H]+ 334, 336. found 334, 336. 1H NMR (500 MHz, DMSO-d6) δ 7.73 (s, 1H), 7.30-7.27 (m, 4H), 7.25-7.19 (m, 1H), 5.95 (s, 1H), 4.20 (d, J=7.7, 1H), 2.60-2.52 (m, 1H), 2.29 (s, 3H), 2.03-1.92 (m, 1H), 1.92-1.86 (m, 1H), 1.86-1.78 (m, 2H), 1.63-1.52 (m, 1H), 1.48-1.37 (m, 4H), 1.27-1.08 (m, 4H), 1.06-0.89 (m, 1H), 0.68 (d, J=6.4, 3H).
Quantity
0.25 g
Type
reactant
Reaction Step One
Name
racemic trans-4-[1-(5-bromo-1,3-thiazol-2-yl)-1-hydroxyethyl]cyclohexanecarboxylic acid
Quantity
500 mg
Type
reactant
Reaction Step One

Identifiers

REACTION_CXSMILES
[CH3:1][NH:2][C@H:3]([CH3:12])[C@@H:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[OH:5].BrC1SC(C([C@H:22]2[CH2:27][CH2:26][C@H:25]([C:28]([OH:30])=[O:29])[CH2:24][CH2:23]2)(O)C)=NC=1>>[OH:5][C@@H:4]([C:6]1[CH:11]=[CH:10][CH:9]=[CH:8][CH:7]=1)[C@@H:3]([NH2+:2][CH3:1])[CH3:12].[CH:25]1([C:28]([O-:30])=[O:29])[CH2:26][CH2:27][CH2:22][CH2:23][CH2:24]1

Inputs

Step One
Name
Quantity
0.25 g
Type
reactant
Smiles
CN[C@@H]([C@H](O)C1=CC=CC=C1)C
Name
racemic trans-4-[1-(5-bromo-1,3-thiazol-2-yl)-1-hydroxyethyl]cyclohexanecarboxylic acid
Quantity
500 mg
Type
reactant
Smiles
BrC1=CN=C(S1)C(C)(O)[C@@H]1CC[C@H](CC1)C(=O)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the resulting solution was stirred at room temperature overnight, at which point crystallization
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting solid was collected by filtration
WASH
Type
WASH
Details
washed with 1:1 EtOAc
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mother liquor was concentrated in vacuo
ADDITION
Type
ADDITION
Details
isopropanol (3.5 mL) and (1S,2S)-2-(methylamino)-1-phenylpropan-1-ol were added
STIRRING
Type
STIRRING
Details
The reaction was stirred overnight, at which point crystallization
Duration
8 (± 8) h
ADDITION
Type
ADDITION
Details
Then EtOAc (3 mL) was added and after 20 minutes
Duration
20 min
FILTRATION
Type
FILTRATION
Details
the solid was collected via filtration
WASH
Type
WASH
Details
the filter cake was washed with EtOAc
CUSTOM
Type
CUSTOM
Details
dried under a nitrogen bag

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
O[C@H]([C@H](C)[NH2+]C)C1=CC=CC=C1
Name
Type
product
Smiles
Name
Type
product
Smiles
C1(CCCCC1)C(=O)[O-]

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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